5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound “5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure analysis of this compound would require detailed spectroscopic data and possibly X-ray crystallography. Unfortunately, such data does not appear to be readily available .Scientific Research Applications
Cancer Research Applications
The compound and its derivatives have been explored for their potential in cancer research. One study synthesized a series of substituted derivatives and discovered that one such compound could selectively inhibit the growth of H322 lung cancer cells, which contain a mutated p53 gene. This inhibition occurred in a dose-dependent manner through the induction of apoptosis, suggesting potential as a therapeutic agent in lung cancer treatment (Hong-Shui Lv et al., 2012).
Antimycobacterial Activity
Research into antimycobacterial activity has also involved derivatives of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. For instance, derivatives with various substituents showed significant in vitro activity against Mycobacterium tuberculosis. This work highlights the compound's potential as a foundation for developing new antimycobacterial agents, offering a promising approach to tackling tuberculosis (J. Zítko et al., 2013).
Herbicide Development
The compound's derivatives have been studied for their phytotoxicity and mechanism of action as herbicides. One study found that such derivatives inhibited the Hill reaction and photosynthesis in barley, which could account for their phytotoxicity. This research provides insights into the development of new herbicides based on the pyridazinone chemical structure (J. L. Hilton et al., 1969).
Synthesis and Chemical Modification
Further chemical synthesis and modification studies have expanded the utility of this compound derivatives. These studies have explored the creation of fused rings, heterocycles, and other structural modifications to enhance biological activity or explore new therapeutic and agricultural applications. For example, the synthesis of glycosylhydrazinyl derivatives has shown potential as anti-proliferative agents, indicating the versatility of this compound in drug development (K. Atta et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-16-8-4-5-14(11-16)13-22-9-10-23-18(19(22)24)12-17(21-23)15-6-2-1-3-7-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPULJYSCRINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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